Zinc arsenite

Description

Properties

CAS No. |

28837-97-0 |

|---|---|

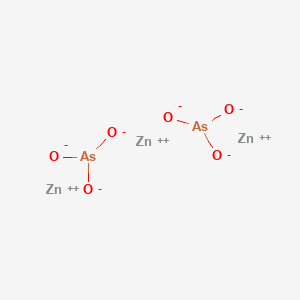

Molecular Formula |

As2O6Zn3 |

Molecular Weight |

442.0 g/mol |

IUPAC Name |

trizinc;diarsorite |

InChI |

InChI=1S/2AsO3.3Zn/c2*2-1(3)4;;;/q2*-3;3*+2 |

InChI Key |

XHXZYMKBDDMBAO-UHFFFAOYSA-N |

Canonical SMILES |

[O-][As]([O-])[O-].[O-][As]([O-])[O-].[Zn+2].[Zn+2].[Zn+2] |

physical_description |

Colorless solid soluble in acids, but insoluble in water; [Hawley] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Arsenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc arsenite. Due to the limited availability of detailed experimental data for zinc meta-arsenite (Zn(AsO2)2) in the public domain, this guide combines established principles with methodologies adapted from the synthesis and characterization of related zinc and arsenite compounds.

Introduction

This compound, with the chemical formula Zn(AsO2)2, is a white, water-insoluble powder.[1][2] It has historically been used as an insecticide and wood preservative.[1][2] Given the well-documented toxicity of arsenic compounds, understanding the synthesis and physicochemical properties of this compound is crucial for toxicological studies and the development of potential therapeutic or diagnostic applications, particularly in contexts where the interplay between zinc and arsenic is of interest. This guide details various synthesis methodologies and characterization techniques relevant to this compound.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | Zn(AsO2)2 | [1] |

| Molecular Weight | 279.2 g/mol | [1] |

| Appearance | White powder | [1][2] |

| Solubility in Water | Insoluble | [1][2] |

| Solubility in Other | Soluble in acids | [3] |

| Reactivity | Weak oxidizing/reducing powers | [1] |

Synthesis of this compound

Several methods can be adapted for the synthesis of this compound, including precipitation, hydrothermal synthesis, and solid-state reaction. The selection of a particular method will influence the physicochemical properties of the resulting material, such as particle size, crystallinity, and purity.

This method involves the reaction of soluble precursors in a solvent to form an insoluble this compound precipitate. A historical method involves the reaction of zinc oxide with arsenious oxide in boiling water.[4]

Experimental Protocol:

-

Preparation of Reactants: Prepare a suspension of zinc oxide (ZnO) and arsenious oxide (As2O3) in deionized water in a molar ratio of 1:1 (ZnO:As2O3).

-

Reaction: Heat the suspension to boiling while stirring continuously. Maintain the boiling temperature to facilitate the dissolution of the oxides and their subsequent reaction to form this compound precipitate.[4]

-

Precipitation: Continue the reaction until the formation of a white precipitate is complete.

-

Purification: Allow the precipitate to settle, and then decant the supernatant. Wash the precipitate several times with deionized water to remove any unreacted precursors or soluble byproducts.

-

Drying: Dry the purified precipitate in an oven at a temperature of 100-120 °C until a constant weight is achieved.

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution containing a soluble zinc salt (e.g., zinc nitrate, Zn(NO3)2·6H2O) and a soluble arsenite source (e.g., sodium arsenite, NaAsO2). The molar ratio of Zn²⁺ to AsO₂⁻ should be maintained at 1:2.

-

pH Adjustment: Adjust the pH of the precursor solution using a mineral acid (e.g., HNO₃) or a base (e.g., NaOH) to control the precipitation and crystallization process. The optimal pH will need to be determined empirically.

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature in the range of 150-250 °C for a duration of 24-72 hours.

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting solid product by filtration or centrifugation.

-

Washing and Drying: Wash the product with deionized water and ethanol (B145695) to remove any residual reactants and byproducts. Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Solid-state synthesis involves the reaction of solid precursors at high temperatures. This method is typically used for the preparation of bulk crystalline materials. A general procedure, adapted from the synthesis of other mixed metal oxides, is provided below.[5][6]

Experimental Protocol:

-

Precursor Mixing: Intimately mix stoichiometric amounts of zinc oxide (ZnO) and arsenious oxide (As2O3) powders in a 1:1 molar ratio. This can be achieved by grinding the powders together in an agate mortar.

-

Pelletizing: Press the mixed powder into a pellet to ensure good contact between the reactant particles.

-

Calcination: Place the pellet in a furnace and heat it to a high temperature, typically in the range of 500-800 °C, for several hours. The exact temperature and duration will need to be optimized to ensure complete reaction and formation of the desired this compound phase. The reaction should be carried out in an inert atmosphere to prevent oxidation of the arsenite.

-

Cooling and Grinding: After calcination, allow the product to cool down to room temperature. The resulting solid can be ground into a fine powder for characterization.

Characterization of this compound

A suite of analytical techniques is necessary to thoroughly characterize the synthesized this compound, confirming its identity, purity, morphology, and other physicochemical properties.

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| Zinc Arsenide (Zn3As2) | Tetragonal | I41/acd | a = 11.778 Å, c = 23.645 Å | [7] |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of the synthesized this compound powder. Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM or TEM, provides elemental analysis to confirm the presence and relative abundance of zinc, arsenic, and oxygen.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the material. The binding energies of the core-level electrons are characteristic of each element and its oxidation state. Expected binding energy regions for zinc and arsenic are listed in Table 3.

| Element | Core Level | Expected Binding Energy (eV) | Reference |

| Zinc | Zn 2p3/2 | ~1022 eV | [8][9] |

| Arsenic | As 3d | 44-46 eV (for arsenates/arsenites) | [5] |

Note: The exact binding energies can vary depending on the specific chemical environment and instrument calibration.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and crystallization. When heated, this compound is expected to decompose, emitting toxic fumes of arsenic and zinc oxide.[3]

Biological Context and Signaling Pathways

The toxicity of arsenic is a significant concern for human health. Understanding the molecular mechanisms of arsenic toxicity and the potential mitigating role of essential elements like zinc is crucial for drug development and toxicology research.

Arsenic exposure can induce oxidative stress, leading to cellular damage and apoptosis.[8][10] The generation of reactive oxygen species (ROS) can disrupt cellular signaling pathways and damage cellular components.

Zinc has been shown to have a protective effect against arsenic toxicity.[1][11] One of the proposed mechanisms is through the induction of metallothioneins, which are cysteine-rich proteins that can bind to and detoxify heavy metals. Zinc also plays a role in antioxidant defense systems.

Experimental Workflow

The synthesis and characterization of this compound follow a logical workflow, from the initial synthesis to detailed physicochemical and biological evaluation.

Conclusion

This technical guide has outlined the key aspects of this compound synthesis and characterization. While detailed experimental data for zinc meta-arsenite remains sparse, the provided protocols, adapted from related compounds, offer a solid foundation for its preparation and analysis. The characterization techniques described are essential for confirming the successful synthesis and understanding the material's properties. Furthermore, the exploration of the biological context of arsenic toxicity and zinc's protective role highlights the importance of such research for potential applications in drug development and toxicology. Further research is warranted to establish definitive synthesis protocols and a comprehensive characterization database for this compound.

References

- 1. This compound | Zn(AsO2)2 | CID 25156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Zinc arsenide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Zinc [xpsfitting.com]

- 9. Zinc arsenide | As2Zn3 | CID 25147458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Zinc | Periodic Table | Thermo Fisher Scientific - KR [thermofisher.com]

An In-depth Technical Guide to the Crystal Structure of Zinc Arsenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of zinc arsenite, a compound with significance in various scientific and technical fields. Due to the existence of multiple arsenite anions, this compound can be found in different stoichiometric forms, primarily as zinc metaarsenite, Zn(AsO₂)₂, and zinc orthoarsenite, Zn₃(AsO₃)₂. This document will delve into the distinct crystal structures of both compounds, presenting detailed crystallographic data, experimental methodologies for their characterization, and visualizations of key concepts.

Introduction to this compound Polymorphs

This compound is an inorganic compound formed between zinc and the arsenite anion. The complexity of arsenite chemistry allows for the formation of different structural motifs, leading to at least two known crystalline phases of this compound. These are:

-

Zinc Metaarsenite (Zn(AsO₂)₂): This form is characterized by a two-dimensional layered structure.

-

Zinc Orthoarsenite (Zn₃(AsO₃)₂): This compound, found naturally as the mineral reinerite, possesses a more complex three-dimensional framework. A second polymorph, β-Zn₃(AsO₃)₂, has also been identified.

The synthesis of a pure, single-phase this compound can be challenging, often resulting in a mixture of these crystalline forms.[1] The precise control of reaction conditions is crucial for obtaining a specific polymorph.

Crystallographic Data of this compound

The structural parameters of zinc metaarsenite and zinc orthoarsenite have been determined through single-crystal X-ray diffraction studies. The key crystallographic data for each compound are summarized in the tables below for easy comparison.

Zinc Metaarsenite (Zn(AsO₂)₂)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Lattice Parameters | a = 4.56 Å, b = 5.03 Å, c = 17.65 Å |

| α = 90.00°, β = 90.51°, γ = 90.00° | |

| Unit Cell Volume | 404.82 ų |

Data sourced from the Materials Project.[2]

Zinc Orthoarsenite (Zn₃(AsO₃)₂) - Reinerite

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbam |

| Lattice Parameters | a = 6.092(2) Å, b = 14.407(2) Å, c = 7.811(1) Å |

| α = 90°, β = 90°, γ = 90° | |

| Unit Cell Volume | 685.1 ų |

| Z (Formula units/cell) | 4 |

Data from a single-crystal X-ray diffraction study of the mineral reinerite.[3]

Detailed Crystal Structure Description

Zinc Metaarsenite (Zn(AsO₂)₂)

The crystal structure of zinc metaarsenite is characterized by its two-dimensional nature, consisting of sheets of Zn(AsO₂)₂ oriented in the (0, 0, 1) direction.[2]

-

Zinc Coordination: The Zn²⁺ ions are tetrahedrally coordinated to four oxygen atoms, forming corner-sharing ZnO₄ tetrahedra. The Zn-O bond distances range from 1.96 to 1.99 Å.[2]

-

Arsenic Coordination: There are two distinct As³⁺ sites. In both, the arsenic atoms are bonded to three oxygen atoms in a distorted T-shaped geometry. The As-O bond lengths vary between 1.77 and 1.82 Å.[2]

-

Oxygen Coordination: The oxygen atoms exhibit different coordination environments. Some are bonded to two zinc and one arsenic atom in a trigonal planar geometry, while others are bonded to two arsenic atoms in a bent geometry.[2]

Zinc Orthoarsenite (Zn₃(AsO₃)₂)

Zinc orthoarsenite, in the form of the mineral reinerite, possesses a three-dimensional framework structure.[3][4] A notable feature of this structure is a novel type of Zn-tetrahedral double chain.[3]

-

Zinc Coordination: There are two unique Zn²⁺ sites. In one site, the zinc ion is bonded to four oxygen atoms, forming distorted corner- and edge-sharing ZnO₄ tetrahedra with Zn-O bond lengths of 1.97 Å and 2.01 Å.[4] The other Zn²⁺ site also features a tetrahedral coordination to four oxygen atoms, but in this case, they are corner-sharing with Zn-O bond distances ranging from 1.98 to 2.02 Å.[4]

-

Arsenic Coordination: The structure contains two inequivalent As³⁺ sites. One is in a distorted trigonal non-coplanar geometry with three oxygen atoms, having As-O bond lengths of 1.80 Å and 1.81 Å.[4] The other As³⁺ is in a distorted T-shaped geometry, also bonded to three oxygen atoms with all As-O bond lengths being 1.81 Å.[4]

-

Oxygen Coordination: There are four distinct O²⁻ sites, each bonded to two zinc atoms and one arsenic atom in a trigonal planar geometry.[4]

A polymorph, β-Zn₃(AsO₃)₂, also exists and is composed of very distorted ZnO₄ tetrahedra and AsO₃ trigonal pyramids that form a three-dimensional network.[5] This structure is notable for containing unusual edge-sharing tetrahedra.[5]

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental stages: synthesis of a single-phase crystalline material and its analysis by diffraction techniques.

Synthesis of Crystalline this compound

The synthesis of mono-phase crystalline this compound requires careful control of reaction parameters. A reported method for the synthesis of monoclinic zinc metaarsenite (Zn(AsO₂)₂) involves the following conditions:[1]

-

Reactants: A solution containing zinc and arsenite ions.

-

NaOH Concentration: 1 M

-

Molar Ratios: n(OH⁻)/n(As) = 1:1 and n(Zn)/n(as) = 1:2

-

Reaction Temperature: 80°C

-

Reaction Time: 2 hours

-

Washing pH: 6

Hydrothermal and solvothermal methods are also commonly employed for the synthesis of crystalline zinc-containing coordination polymers and may be applicable to the synthesis of high-quality this compound crystals.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the crystal structure of a compound. The process for zinc orthoarsenite (reinerite) involved the following steps:[3]

-

Data Collection: A suitable single crystal is mounted on an automatic single-crystal diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded. For reinerite, 1289 reflections were measured.[3]

-

Structure Solution: The initial crystal structure model is determined from the diffraction data. For reinerite, the symbolic addition method was used.[3]

-

Structure Refinement: The initial model is refined to best fit the experimental data. This is typically done using the method of least squares. For reinerite, the refinement resulted in an R factor of 0.051.[3]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and crystal structure determination of this compound.

Caption: Logical relationship of crystallographic data for this compound.

References

Zinc Arsenite: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc arsenite, with the chemical formula Zn(AsO2)2, is an inorganic compound of zinc and arsenic.[1][2] Historically, it has been utilized as an insecticide and wood preservative.[1][2] From a toxicological and materials science perspective, understanding its physical and chemical properties is crucial for assessing its environmental impact, developing safe handling procedures, and exploring potential new applications. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, methods for its synthesis, and relevant analytical techniques for its characterization.

Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | Zn(AsO₂)₂ or As₂O₄Zn | [1][2][4] |

| Molecular Weight | 279.2 g/mol | [1] |

| Appearance | White or colorless powder | [1][2][3] |

| Solubility in Water | Insoluble | [1][2][3] |

| Solubility in Other Solvents | Soluble in acids | [1][3] |

| Melting Point | Data unavailable | [2][4] |

| Boiling Point | Data unavailable | [2][4] |

| Density | Data unavailable | |

| Vapor Pressure | Data unavailable | [2] |

Chemical Properties and Reactivity

This compound exhibits chemical behaviors characteristic of a metallic salt of a weak acid. Its reactivity profile is summarized below, with key data presented in Table 2.

Reactivity with Acids and Bases: this compound is soluble in acids.[1][3] While specific reaction mechanisms are not extensively detailed in the available literature, this solubility suggests a reaction that displaces the weaker arsenous acid. If soluble in water, its solutions are typically neither strongly acidic nor strongly basic.[2][3]

Redox Properties and Stability: The compound possesses weak oxidizing and reducing powers, though redox reactions are possible.[1][2][3] It is non-combustible but can decompose upon heating, which may produce corrosive and toxic fumes containing arsenic and zinc compounds.[1][2]

| Property | Description | Source(s) |

| Thermal Stability | Non-combustible, but decomposes upon heating to produce toxic fumes. | [1][2] |

| Reactivity with Water | Not water-reactive. | [1][2][3] |

| Redox Potential | Weak oxidizing and reducing agent; redox reactions can occur. | [1][2][3] |

| Hazard Classification | Highly toxic by inhalation, ingestion, and skin absorption. Confirmed human carcinogen. | [1][3] |

Experimental Protocols

Synthesis of this compound

A documented method for the production of this compound is described in a patent, which involves the direct reaction of zinc oxide and arsenious oxide.

Methodology:

-

A mixture of arsenious oxide (As₂O₃) and zinc oxide (ZnO) is prepared in water.[5]

-

The mixture is heated to its boiling point and maintained at this temperature.[5]

-

Heating is continued until one of the oxides dissolves, allowing the dissolved oxide to react with the other, leading to the precipitation of this compound.[5]

-

An alkali can be subsequently added to the liquid to remove any soluble arsenic.[5]

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods for Characterization

Specific, detailed analytical protocols for this compound are not widely published. However, standard analytical techniques for inorganic compounds can be applied for its characterization.

Elemental Analysis:

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) can be used for the quantitative determination of zinc and arsenic content. These methods are highly sensitive and are standard for trace metal analysis.

Structural and Phase Analysis:

-

X-ray Diffraction (XRD) would be the primary technique to determine the crystalline structure and phase purity of synthesized this compound.

-

Infrared (IR) and Raman Spectroscopy could provide information about the vibrational modes of the arsenite anion and its coordination with the zinc cation.

Thermal Analysis:

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to study the thermal stability of this compound and characterize its decomposition products.

Logical Relationships of Properties

The interplay between the physical and chemical properties of this compound dictates its behavior and potential applications. The following diagram illustrates these relationships.

Caption: Relationship between physical state, solubility, and reactivity of this compound.

Conclusion

This technical guide has summarized the currently available information on the physical and chemical properties of this compound. While it is known to be a white, water-insoluble solid that is soluble in acids, there is a notable lack of quantitative data in the public domain for properties such as its melting point and density. Its chemical reactivity is characterized by its thermal decomposition to produce toxic fumes and its weak redox nature. The provided synthesis protocol, derived from patent literature, offers a direct route to its preparation. For researchers and professionals in drug development and materials science, a thorough characterization using modern analytical techniques is recommended for any newly synthesized or acquired samples to ensure a comprehensive understanding of its properties for safe and effective use.

References

- 1. This compound | Zn(AsO2)2 | CID 25156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. CN103130272A - Method for preparing zinc arsenide - Google Patents [patents.google.com]

- 4. ZINC ARSENATE AND this compound MIXTURE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. US1296344A - Method of producing this compound. - Google Patents [patents.google.com]

Unveiling the Electronic Landscape of Zinc Arsenide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electronic properties of zinc arsenide (Zn₃As₂), a semiconductor material of growing interest for a range of technological applications. This document provides a consolidated overview of its electronic band structure, crystal phases, and the experimental and computational methodologies used for its characterization, with a focus on providing actionable data and procedural insights for the scientific community.

Core Electronic and Structural Properties

Zinc arsenide is a compound semiconductor that primarily exists in two tetragonal phases, a low-temperature alpha (α) phase and a high-temperature beta (β) phase. Its electronic behavior is intrinsically linked to its crystal structure, exhibiting a direct band gap that makes it a promising material for optoelectronic devices.

Quantitative Data Summary

The following tables summarize the key crystallographic and electronic parameters of zinc arsenide, compiled from various experimental and theoretical studies.

Table 1: Crystallographic Data for Zinc Arsenide (Zn₃As₂)

| Crystal Phase | Crystal System | Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Reference |

| α-Zn₃As₂ | Tetragonal | I4₁cd | 11.78 | 23.65 | [1][2] |

| β-Zn₃As₂ | Tetragonal | P4₂/nmc | 8.32 | 11.77 | [3] |

| (High-Pressure) | Cubic | Ia-3 | 10.360 | - | [4] |

Table 2: Electronic Properties of Zinc Arsenide (Zn₃As₂)

| Property | Value | Method | Reference |

| Band Gap (E_g) | 0.95 eV (amorphous) | Spectroscopic Ellipsometry | [5] |

| 0.99 eV (at 300 K) | Optical Absorption | [6] | |

| 1.01 eV (direct at Γ-point) | DFT | [7] | |

| 1.11 eV (at 5 K) | Optical Absorption | [6] | |

| 1.59 eV (direct at Γ-point) | DFT (LCAO) | [7] | |

| Electron Effective Mass (m_e) | me,x = 0.06 m₀me,y* = 0.05 m₀me,z* = 0.06 m₀ | DFT | [8] |

| Hole Effective Mass (m_h) | mh,x = 0.40 m₀mh,y* = 0.45 m₀mh,z* = 0.38 m₀ | DFT | [8] |

Note: m₀ is the rest mass of an electron.

Experimental and Computational Methodologies

The determination of the electronic band structure of zinc arsenide relies on a combination of advanced experimental techniques and sophisticated computational modeling.

Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique to directly probe the electronic band structure of crystalline solids.

Methodology:

-

Sample Preparation: High-quality single crystals of Zn₃As₂ are cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ torr) to expose a clean, atomically flat surface. The sample is mounted on a goniometer that allows for precise control over its orientation (polar and azimuthal angles) and temperature.

-

Photon Source: A monochromatic light source, typically a helium discharge lamp (providing He Iα radiation at 21.2 eV) or a synchrotron beamline, is used to irradiate the sample. The choice of photon energy influences the probing depth and momentum resolution.

-

Photoelectron Detection: The emitted photoelectrons are collected by a hemispherical electron energy analyzer. The analyzer measures the kinetic energy (E_kin) and the emission angles (θ, φ) of the photoelectrons.

-

Data Analysis: The binding energy (E_B) of the electrons in the solid is determined using the relation: E_B = hν - E_kin - Φ, where hν is the incident photon energy and Φ is the work function of the material. The in-plane momentum (k_∥) of the electron is calculated from its emission angle. By systematically varying the emission angles, a map of the energy versus momentum, i.e., the band structure, is constructed.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations provide theoretical insights into the electronic structure and properties of materials.

Methodology:

-

Structural Modeling: The crystal structure of the desired phase of Zn₃As₂ (e.g., α-phase with space group I4₁cd) is used as the input. The experimentally determined lattice parameters are often used as a starting point.

-

Computational Software: A plane-wave DFT code such as Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or CRYSTAL is employed.

-

Exchange-Correlation Functional: An appropriate exchange-correlation functional is chosen. Common choices for semiconductors include the Local Density Approximation (LDA), the Generalized Gradient Approximation (GGA) with functionals like PBE (Perdew-Burke-Ernzerhof), or hybrid functionals (e.g., HSE06) which often provide more accurate band gap predictions.

-

Pseudopotentials and Basis Sets: Pseudopotentials are used to describe the interaction between the core and valence electrons, reducing computational cost. A suitable plane-wave cutoff energy and a k-point mesh for sampling the Brillouin zone are selected to ensure convergence of the total energy and electronic band structure.

-

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the ground-state electron density.

-

Band Structure Calculation: Following the SCF cycle, the electronic band structure is calculated along high-symmetry directions in the Brillouin zone. The resulting energy eigenvalues as a function of the k-vector are plotted to visualize the band dispersion, identify the valence band maximum (VBM) and conduction band minimum (CBM), and determine the nature (direct or indirect) and magnitude of the band gap.

Visualizations

The following diagrams illustrate the logical flow of determining and understanding the electronic band structure of zinc arsenide.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Lattice Parameters of Zn3As2 | IBM Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 3. researchgate.net [researchgate.net]

- 4. mp-1196003: Zn3As2 (cubic, Ia-3, 206) [legacy.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Zinc Arsenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zinc arsenite, focusing on its chemical properties, synthesis, and toxicological profile. The information is intended for a scientific audience and is structured to facilitate research and development activities.

Chemical Identity and Molecular Formula

This compound is an inorganic compound containing zinc and the arsenite anion. The most commonly cited chemical formula for this compound, corresponding to CAS number 10326-24-6, is that of zinc metaarsenite , Zn(AsO₂)₂ .[1][2] It is important to distinguish this compound from related compounds such as zinc arsenate (Zn₃(AsO₄)₂), where arsenic is in a higher oxidation state (+5), and zinc arsenide (Zn₃As₂), which is a binary alloy.[3][4]

This document focuses exclusively on zinc metaarsenite, Zn(AsO₂)₂. It is a colorless to white powder that is insoluble in water but soluble in acids.[1][5]

Physicochemical Properties

Quantitative experimental data for this compound is sparse in publicly available literature. The following tables summarize the available computed and experimental properties.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Reference |

| IUPAC Name | zinc oxoarsinite | [1] |

| CAS Number | 10326-24-6 | [1] |

| Molecular Formula | Zn(AsO₂)₂ | [1][2] |

| Molecular Weight | 279.2 g/mol | [1] |

| InChI | InChI=1S/2AsHO2.Zn/c22-1-3;/h2(H,2,3);/q;;+2/p-2 | [1] |

| InChIKey | USWSXCHQCPHCDI-UHFFFAOYSA-L | [1] |

| Canonical SMILES | [O-][As]=O.[O-][As]=O.[Zn+2] | [1] |

Table 2: Experimental and Qualitative Properties

| Property | Value / Description | Reference |

| Physical Description | Colorless solid or white powder. | [1] |

| Solubility | Insoluble in water; Soluble in acids. | [5] |

| Reactivity | Possesses weak oxidizing or reducing powers. Not water-reactive. | [1][2] |

| Thermal Stability | Non-combustible, but may decompose upon heating to produce corrosive and/or toxic fumes of arsenic and zinc oxide. | [1][5] |

| Melting Point | Data not available. | [5] |

| Boiling Point | Data not available. | [5] |

| Density | Data not available. | [5] |

Synthesis of this compound

Detailed modern synthetic procedures for this compound are not widely published. However, a historical method provides a basis for its preparation via the reaction of zinc oxide and arsenious oxide in an aqueous medium.[6]

Experimental Protocol

The following protocol is a representative procedure derived from the method described by C. D. Vreeland in U.S. Patent 1,296,344.[6] This should be considered a foundational method requiring optimization and rigorous characterization.

Objective: To synthesize this compound, Zn(AsO₂)₂, via precipitation from zinc oxide and arsenious oxide.

Materials:

-

Zinc oxide (ZnO), reagent grade

-

Arsenious oxide (As₂O₃), reagent grade

-

Deionized water

Procedure:

-

Preparation of Reaction Mixture: Prepare an aqueous slurry containing stoichiometric amounts of zinc oxide and arsenious oxide. The balanced reaction is: ZnO + As₂O₃ → Zn(AsO₂)₂ For example, combine 81.38 g of ZnO (1 mole) and 197.84 g of As₂O₃ (1 mole) in a reaction vessel with 1-2 L of deionized water.

-

Reaction: Heat the mixture to near boiling (approximately 95-100 °C) with continuous stirring. Maintain this temperature to facilitate the dissolution of the oxides—arsenious oxide being the more soluble—and promote the reaction.[6] The insoluble this compound will precipitate out of the solution. The reaction should be allowed to proceed for several hours to ensure completion.

-

Precipitate Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Collect the white precipitate by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected precipitate thoroughly with deionized water to remove any unreacted soluble starting materials.

-

Drying: Dry the final product in a drying oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Characterization: The identity and purity of the resulting this compound should be confirmed using modern analytical techniques such as X-ray Diffraction (XRD), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis, and Fourier-Transform Infrared Spectroscopy (FTIR).

Visualization of Experimental Workflow

Applications

The primary documented uses for this compound are as an insecticide and a wood preservative.[1][5] Its application in these areas leverages its high toxicity to insects and decay-causing microorganisms. Due to its classification as a human carcinogen, its use as a pesticide is no longer prevalent in many regions.[5]

Toxicological Profile and Mechanism of Action

This compound's toxicity is primarily attributed to the arsenite (As³⁺) ion. Inorganic trivalent arsenic compounds are significantly more toxic than their pentavalent (As⁵⁺) counterparts.[7] The mechanism of toxicity is multifaceted and involves the induction of severe cellular stress.

Key Toxicological Mechanisms:

-

Induction of Oxidative Stress: Arsenite metabolism leads to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide.[7] This overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.

-

Enzyme Inhibition via Sulfhydryl Binding: Trivalent arsenic has a high affinity for sulfhydryl (-SH) groups, particularly dithiol groups found in proteins.[7][8] It can covalently bind to and inactivate critical enzymes. A key target is the pyruvate (B1213749) dehydrogenase (PDH) complex, which is vital for cellular respiration.[8] Inhibition of PDH disrupts the citric acid cycle and impairs ATP production.

-

Mitochondrial Dysfunction: By inducing oxidative stress and inhibiting key respiratory enzymes, arsenite disrupts mitochondrial function, which can trigger the intrinsic pathway of apoptosis (programmed cell death).[7]

Visualization of Toxicological Pathway

Safety and Handling

This compound is classified as highly toxic and is a confirmed human carcinogen.[5] It may be fatal if inhaled, swallowed, or absorbed through the skin.[5] Extreme caution must be exercised when handling this compound.

-

Personal Protective Equipment (PPE): A full suite of PPE, including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. Work should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Handling: Avoid creating dust. Use appropriate containment procedures for weighing and transferring the solid.

-

Disposal: All waste containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.

References

- 1. This compound | Zn(AsO2)2 | CID 25156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Zinc arsenide - Wikipedia [en.wikipedia.org]

- 4. Zinc arsenate | Zn3(AsO4)2 | CID 6451222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 10326-24-6,this compound | lookchem [lookchem.com]

- 6. US1296344A - Method of producing this compound. - Google Patents [patents.google.com]

- 7. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arsenic Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Zinc Arsenite

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature providing specific, quantitative experimental data on the thermal decomposition of zinc arsenite (Zn(AsO₂))₂ is scarce. This guide synthesizes general knowledge, data from analogous compounds, and detailed experimental protocols to provide a framework for the analysis of its thermal properties.

Introduction to the Thermal Stability of this compound

This compound, with the chemical formula Zn(AsO₂)₂, is an inorganic compound whose thermal stability is a critical parameter for its safe handling, storage, and potential applications. When subjected to elevated temperatures, it is expected to undergo decomposition, yielding toxic products. General safety data indicates that upon heating, this compound emits toxic fumes of arsenic and zinc oxide.[1] The decomposition process likely involves the oxidation of the arsenite ion (AsO₂⁻) and the formation of stable zinc oxide.

The overall decomposition reaction is anticipated to proceed as follows:

Zn(AsO₂)₂ (s) → ZnO (s) + As₂O₃ (g)

Arsenic trioxide (As₂O₃) is volatile and sublimes at temperatures above 193°C. Further heating in the presence of an oxidizing agent could potentially lead to the formation of higher arsenic oxides. Understanding the precise temperature ranges and the nature of the evolved gaseous species is crucial for risk assessment and the development of any process involving this compound.

Thermal Behavior of Analogous Metal Arsenite Compounds

In the absence of specific data for this compound, examining the thermal decomposition of other transition metal arsenites can provide valuable insights into the expected behavior. For instance, cupric arsenite (CuAsHO₃) is known to decompose upon heating, emitting toxic fumes of arsenic.[1] While the exact decomposition pathway and temperature ranges differ based on the metal cation, the general principle of the arsenite anion's instability at elevated temperatures holds.

Quantitative Data Presentation

The following tables are templates designed for the systematic presentation of quantitative data obtained from thermal analysis experiments on this compound.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound Decomposition

| Temperature Range (°C) | Weight Loss (%) | Proposed Decomposition Step |

| e.g., 100-250 | e.g., 5.2 | e.g., Loss of adsorbed/hydrated water |

| e.g., 250-500 | e.g., 45.8 | e.g., Decomposition to ZnO and As₂O₃ |

| e.g., >500 | e.g., 0.5 | e.g., Minor subsequent reactions |

Table 2: Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) Data

| Peak Temperature (°C) | Event Type (Endothermic/Exothermic) | Associated Process |

| e.g., 180 | e.g., Endothermic | e.g., Dehydration |

| e.g., 350 | e.g., Endothermic | e.g., Onset of decomposition |

| e.g., 420 | e.g., Exothermic | e.g., Crystallization of solid residue |

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and weight change associated with the decomposition of this compound.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).[2][3][4]

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[5]

-

A temperature program is initiated, typically heating the sample from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).[4]

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition events and the corresponding percentage weight loss.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as phase transitions and decomposition, and to determine the nature of these events (endothermic or exothermic).

Methodology:

-

A small, weighed sample of this compound is placed in a sample crucible, and an empty, inert reference crucible (often containing a material like alumina) is also prepared.[6]

-

Both crucibles are placed in the DTA/DSC instrument's furnace.[7]

-

The furnace is subjected to a controlled temperature program, similar to TGA.[8]

-

The instrument measures the temperature difference (DTA) or the difference in heat flow (DSC) between the sample and the reference as a function of temperature.[6][7]

-

The resulting DTA/DSC curve shows peaks corresponding to thermal events. Endothermic events (e.g., melting, decomposition) result in downward peaks, while exothermic events (e.g., crystallization, oxidation) produce upward peaks.[6]

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products released during the thermal decomposition of this compound.

Methodology:

-

A TGA instrument is coupled to a gas analyzer, typically a Mass Spectrometer (MS) or a Fourier-Transform Infrared Spectrometer (FTIR).[9][10][11]

-

The TGA experiment is performed as described in section 4.1.

-

The gases evolved from the sample are carried by the purge gas through a heated transfer line to the MS or FTIR.[12][13]

-

The gas analyzer continuously records the composition of the evolved gas stream as a function of temperature.

-

The resulting data (mass spectra or infrared spectra) are correlated with the TGA weight loss steps to identify the specific gaseous species released at each stage of decomposition.[9]

X-ray Diffraction (XRD) Analysis of Solid Residues

Objective: To identify the crystalline phases present in the solid residue after thermal decomposition.

Methodology:

-

A sample of this compound is heated in a furnace to a temperature corresponding to the completion of a decomposition step, as determined by TGA.

-

The furnace is cooled, and the solid residue is collected.

-

The residue is ground into a fine powder and mounted on an XRD sample holder.

-

The sample is analyzed using an X-ray diffractometer over a specific 2θ range.

-

The resulting diffraction pattern is compared to standard diffraction databases (e.g., ICDD) to identify the crystalline phases present in the residue (e.g., ZnO).[14][15]

Visualizations

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for characterizing thermal stability.

References

- 1. Cupric arsenite | CuAsHO3 | CID 25130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. epfl.ch [epfl.ch]

- 4. infinitalab.com [infinitalab.com]

- 5. studycorgi.com [studycorgi.com]

- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 7. phase-trans.msm.cam.ac.uk [phase-trans.msm.cam.ac.uk]

- 8. filab.fr [filab.fr]

- 9. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]

- 10. measurlabs.com [measurlabs.com]

- 11. mt.com [mt.com]

- 12. setaramsolutions.com [setaramsolutions.com]

- 13. scimed.co.uk [scimed.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Zinc Arsenite for Researchers and Drug Development Professionals

Introduction: Zinc arsenite (Zn(AsO₂)₂) is an inorganic compound that has historically been used as an insecticide and wood preservative. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility is critical for assessing its environmental fate, toxicological profile, and potential interactions in biological systems. This technical guide provides a comprehensive overview of the solubility of this compound in various solvents, details experimental protocols for its determination, and explores its relevance in biological signaling pathways.

Qualitative and Quantitative Solubility of this compound

The solubility of this compound is a key chemical property that dictates its behavior in different environments. While quantitative data is scarce in publicly available literature, its qualitative solubility has been documented.

Qualitative Solubility

This compound is generally described as a white or colorless powder.[1][2][3] Its solubility in common solvents can be summarized as follows:

| Solvent | Solubility | Citation |

| Water | Insoluble | [1][2][3][4][5][6] |

| Acids | Soluble | [2][3][5] |

| Alkalis | Likely Soluble* | [1] |

| Organic Solvents | Data not available |

Quantitative Solubility

Specific quantitative solubility data for this compound, such as a solubility product constant (Ksp), is not readily found in common chemical databases. However, literature titles suggest that data for its solubility in dilute aqueous acid solutions at 293 K may exist.[7] For the related compound, zinc arsenate (Zn₃(AsO₄)₂), the Ksp is reported to be 2.8 x 10⁻²⁸, indicating very low solubility in water.[8]

Synthesis of this compound

A documented method for producing this compound involves the reaction of arsenious oxide and zinc oxide in water. The following workflow outlines this synthesis process, which is based on a patented method.[3]

References

- 1. ZINC ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US1296344A - Method of producing this compound. - Google Patents [patents.google.com]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. This compound | Zn(AsO2)2 | CID 25156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. srd.nist.gov [srd.nist.gov]

- 8. Zinc-arsenic interactions in soil: Solubility, toxicity and uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Preparation of Zinc Arsenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical methods used for the preparation of zinc arsenite (Zn(AsO₂)₂), a compound of significant interest in historical toxicology and early agrochemical development. The following sections detail the primary synthesis routes employed in the late 19th and early 20th centuries, complete with experimental protocols derived from historical documents and an analysis of the chemical principles involved.

Introduction

This compound was historically utilized primarily as an insecticide, particularly for chewing insects on crops like potatoes, starting around the turn of the 20th century.[1][2] Its synthesis was driven by the need for effective pest control in agriculture. The historical production of this compound is characterized by two main approaches: a precipitation method common before 1919, and a direct reaction method patented in that year. This guide will elucidate both methodologies, providing a comparative overview for researchers.

Summary of Historical Synthesis Methods

The two principal historical methods for this compound preparation are summarized below. Quantitative data, where available from historical sources, is presented for comparison.

| Method | Reactants | Solvent | Temperature | Key Process Steps | Purification |

| Precipitation Method (Pre-1919) | Soluble Zinc Salt (e.g., Zinc Sulfate), Alkaline Arsenite (e.g., Sodium Arsenite) | Water | Ambient (Assumed) | 1. Prepare separate aqueous solutions of reactants. 2. Mix solutions to induce precipitation. 3. Isolate the precipitate. | Washing of the precipitate. |

| Vreeland's Direct Reaction (1919) | Arsenious Oxide (As₂O₃), Zinc Oxide (ZnO) | Water | Boiling Point | 1. Mix oxides in water. 2. Heat mixture to boiling to dissolve one oxide and facilitate reaction. 3. Precipitate this compound. 4. Isolate the precipitate. | Addition of an alkali (e.g., caustic soda) to the mixture to remove soluble arsenic, followed by filtration and washing. |

Experimental Protocols

The following are detailed experimental protocols for the historical synthesis of this compound, reconstructed from patent descriptions and an understanding of the chemical principles of the era.

Method 1: Precipitation from Soluble Salts (The "Usual Method" Pre-1919)

This method, described in a 1919 patent as the "usual method" of production, relies on a double displacement reaction in an aqueous solution.[3]

Experimental Protocol:

-

Preparation of a Sodium Arsenite Solution:

-

Dissolve a stoichiometric amount of arsenious oxide (As₂O₃) in an aqueous solution of sodium hydroxide (B78521) (NaOH). The reaction forms sodium arsenite (NaAsO₂) in solution.

-

Note: The exact historical concentrations are not well-documented, but a slight excess of the arsenite solution was likely used to ensure complete precipitation of the zinc salt.

-

-

Preparation of a Zinc Sulfate (B86663) Solution:

-

Dissolve zinc sulfate (ZnSO₄) in a separate volume of water to create a solution of known concentration.

-

-

Precipitation:

-

Slowly add the sodium arsenite solution to the zinc sulfate solution with constant stirring.

-

A white precipitate of this compound (Zn(AsO₂)₂) will form according to the following reaction: ZnSO₄(aq) + 2NaAsO₂(aq) → Zn(AsO₂)₂(s) + Na₂SO₄(aq)

-

-

Isolation and Purification:

-

Allow the precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate with water to remove the soluble sodium sulfate byproduct.

-

Filter and dry the resulting white powder.

-

Method 2: Vreeland's Patented Direct Reaction (1919)

This method was developed by Cornelius D. Vreeland and patented in 1919 as a more direct and economical approach that produces a product with less soluble arsenic, a desirable quality for an insecticide to avoid phytotoxicity.[3]

Experimental Protocol:

-

Reaction Mixture Preparation:

-

Prepare a mix of arsenious oxide (As₂O₃) and zinc oxide (ZnO) in water.

-

Note: While the patent does not specify the exact ratio, a stoichiometric ratio based on the final product (Zn(AsO₂)₂) would be the logical starting point.

-

-

Reaction:

-

Heat the aqueous mixture to its boiling point.

-

Maintain the mixture at the boiling point, which increases the solubility of one of the oxides, allowing it to react with the other suspended oxide to form and precipitate this compound.[3] ZnO(s) + As₂O₃(aq) → Zn(AsO₂)₂(s)

-

-

Purification:

-

After the precipitation is complete, add an alkali to the mixture to remove any remaining soluble arsenic. The patent specifies the use of caustic soda (sodium hydroxide).

-

A specified quantity from the patent is 100 cc of 10 degrees Baumé caustic soda solution for each 100 gallons of the mixture.[3]

-

This step ensures that the final product is substantially free of soluble arsenious oxide, which is harmful to vegetation.[3]

-

-

Isolation:

-

Filter the mixture to separate the this compound precipitate from the supernatant liquid.

-

Wash the precipitate with water.

-

Dry the final product.

-

Visualized Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of each historical preparation method.

Caption: Workflow for the Precipitation Method of this compound Synthesis.

Caption: Workflow for Vreeland's Direct Reaction Method (1919).

References

An In-depth Technical Guide to Zinc Arsenite: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of zinc arsenite, a compound of significant interest due to its historical use as a pesticide and its relevance in toxicological studies. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and an examination of its toxicological mechanisms, presented for an audience of researchers and professionals in the scientific community.

Chemical Identification and Properties

The definitive Chemical Abstracts Service (CAS) number for this compound is 10326-24-6 .[1] This identifier is crucial for accurate database searches and regulatory compliance.

This compound is a white or colorless powder that is insoluble in water but soluble in acidic solutions.[2][3] The most consistently reported molecular formula is Zn(AsO₂)₂.[4] It is important to distinguish this compound from the more commonly referenced zinc arsenide (Zn₃As₂) and zinc arsenate, which have different CAS numbers and distinct chemical properties.

| Property | This compound (Zn(AsO₂)₂) | Zinc Arsenide (Zn₃As₂) | Source |

| CAS Number | 10326-24-6 | 12006-40-5 | [1],[5] |

| Molecular Weight | 279.2 g/mol | 345.98 g/mol | [4],[5] |

| Appearance | Colorless/white powder | Silver-grey crystals | [2],[5] |

| Solubility in Water | Insoluble | Insoluble | [2],[5] |

| Solubility in Acids | Soluble | Decomposes | [2] |

| Density | Data not available | 5.53 g/cm³ at 25 °C | [5], |

| Melting Point | Data not available | 1015 °C | [5], |

Experimental Protocols

Synthesis of this compound

A documented method for the production of this compound involves the reaction of arsenious oxide (As₂O₃) and zinc oxide (ZnO) in an aqueous solution.[6] This process is designed to yield a fine precipitate of this compound suitable for various applications.

Materials:

-

Arsenious oxide (As₂O₃)

-

Zinc oxide (ZnO)

-

Deionized water

-

Alkali solution (e.g., sodium hydroxide)

Procedure:

-

A mixture of arsenious oxide and zinc oxide is prepared with water.[6]

-

The mixture is heated to its boiling point and maintained at this temperature.[6]

-

Heating is continued until one of the oxides dissolves, allowing the dissolved oxide to react with the other suspended oxide, leading to the precipitation of this compound.[6]

-

Following the precipitation, an alkali solution is introduced to the liquid to remove any remaining soluble arsenic.[6]

-

The precipitate is then filtered, washed, and dried to yield the final this compound product.

The following diagram illustrates the workflow for this synthesis protocol.

Toxicological Profile and Signaling Pathways

The toxicity of arsenical compounds, including this compound, is a significant area of study. While a specific signaling pathway for this compound is not well-defined in the literature, the general mechanisms of arsenite toxicity are understood to involve interference with cellular respiration and enzymatic activity.

Arsenicals are known to uncouple oxidative phosphorylation, a critical process for energy production in cells.[7] Furthermore, trivalent arsenic compounds exhibit high affinity for thiol groups in proteins, leading to enzyme inhibition and disruption of cellular functions.[8]

Zinc has been observed to have a protective effect against arsenite toxicity.[9][10] This is thought to be, in part, due to the induction of metallothionein, a protein that can bind with and detoxify heavy metals.[9] Zinc supplementation has also been shown to alter the tissue distribution of arsenic, reducing its accumulation in vital organs.[11]

The following diagram illustrates the generalized mechanism of arsenite toxicity and the protective role of zinc.

References

- 1. Cas 10326-24-6,this compound | lookchem [lookchem.com]

- 2. This compound | 10326-24-6 [chemicalbook.com]

- 3. 10326-24-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | Zn(AsO2)2 | CID 25156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Zinc arsenide - Wikipedia [en.wikipedia.org]

- 6. US1296344A - Method of producing this compound. - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Protective Effects of Zinc Against Acute Arsenic Toxicity by Regulating Antioxidant Defense System and Cumulative Metallothionein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zinc supplementation alters tissue distribution of arsenic in Mus musculus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Initial Synthesis of Zinc Arsenite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of zinc arsenite. It is intended for researchers, scientists, and professionals in drug development who require detailed information on the properties and preparation of this inorganic compound. This document summarizes key data, outlines experimental protocols, and provides visual representations of the synthesis process.

Introduction

This compound, with the chemical formula Zn(AsO₂)₂, is an inorganic compound that presents as a white, colorless powder.[1][2][3][4] Historically, it has been utilized primarily as a wood preservative and an agricultural insecticide.[2][3][4][5] While the precise date and individual credited with the initial discovery of this compound are not well-documented in available historical records, its development and production were notable in the early 20th century for its application as an insecticide.

This guide focuses on one of the earliest documented methods for the industrial production of this compound, as detailed in a 1919 patent by Cornelius D. Vreeland. This method provided a more direct and economical approach compared to previous precipitation techniques.[2]

Properties of this compound

The physical and chemical properties of this compound are summarized in the table below. The compound is notably insoluble in water but soluble in acidic solutions.[1][2][3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | Zn(AsO₂)₂ | [2][6] |

| Molecular Weight | 279.2 g/mol | [2] |

| Appearance | White/colorless powder | [1][2][3] |

| Solubility in Water | Insoluble | [1][2][3][4] |

| Solubility in Acids | Soluble | [1][3][5] |

| Reactivity | Weak oxidizing or reducing powers | [1][2][3] |

| Stability | Stable under normal conditions | [2] |

| Decomposition | Decomposes upon heating to produce toxic fumes | [2][3] |

Initial Synthesis of this compound

The initial methods for producing this compound involved the precipitation of a soluble zinc salt, such as zinc sulfate, with a solution of an alkaline arsenite.[2] However, this process was considered indirect and often resulted in a product contaminated with soluble arsenious oxide, which is harmful to vegetation.[2]

A more direct and improved method was patented in 1919 by Cornelius D. Vreeland. This process involves the reaction of arsenious oxide (As₂O₃) and zinc oxide (ZnO) in water at an elevated temperature.[2]

Table 2: Reactants for the Synthesis of this compound (Vreeland Method)

| Reactant | Chemical Formula | Role | Reference(s) |

| Arsenious Oxide | As₂O₃ | Reactant | [2] |

| Zinc Oxide | ZnO | Reactant | [2] |

| Water | H₂O | Solvent | [2] |

| Caustic Soda (optional) | NaOH | Purifying Agent | [2] |

The following protocol is based on the method described in U.S. Patent 1,296,344.[2]

1. Preparation of the Reaction Mixture:

-

Combine arsenious oxide (As₂O₃) and zinc oxide (ZnO) in a suitable reaction vessel.

-

Add water to the mixture to form a slurry.

2. Reaction Step:

-

Heat the mixture to its boiling point.

-

Maintain the mixture at the boiling point, with agitation, until one of the oxides dissolves. This allows the dissolved oxide to react with the other suspended oxide.

-

The reaction results in the precipitation of this compound.

3. Purification (Optional):

-

To remove any remaining soluble arsenic, an alkali such as caustic soda (sodium hydroxide) can be added to the liquid.

-

The patent suggests a proportion of 100 cc of 10 degrees Baumé caustic soda solution for each 100 gallons of the mixture.

4. Isolation and Drying:

-

Separate the precipitated this compound from the supernatant liquid via filtration.

-

Wash the precipitate with water to remove any remaining soluble impurities.

-

Dry the final product.

Visualizations

The following diagram illustrates the workflow for the synthesis of this compound as described by Vreeland.

Caption: Workflow for the initial synthesis of this compound.

The idealized chemical reaction for the synthesis of this compound from zinc oxide and arsenious oxide is depicted below.

Caption: Chemical reaction for the synthesis of this compound.

References

- 1. Cas 10326-24-6,this compound | lookchem [lookchem.com]

- 2. This compound | Zn(AsO2)2 | CID 25156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. ZINC ARSENATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 10326-24-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Understanding Zinc Arsenite and Related Compounds

An In-depth Technical Guide to Zinc Arsenite: Phase Behavior and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound compounds, with a focus on their phases and the experimental methodologies used for their characterization. While a complete pressure-temperature (P-T) phase diagram for a specific this compound compound is not yet established in the scientific literature, this document synthesizes the available data on known this compound phases, their synthesis, and structural properties. Furthermore, it offers a generalized experimental workflow for phase diagram determination, providing a foundational understanding for researchers in this area.

It is crucial to distinguish between zinc arsenide and this compound. Zinc arsenide (Zn3As2) is a binary compound of zinc and arsenic, whereas this compound refers to compounds containing the arsenite anion. Several this compound compounds have been identified, with the most common being zinc meta-arsenite (Zn(AsO2)2) and trizinc diarsenite (Zn3(AsO3)2)[1][2][3]. These compounds can exist in different crystal structures, and their formation and stability are dependent on the synthesis conditions[1].

The broader family of related compounds also includes zinc arsenates, which are derived from arsenic acid. The study of these various zinc-arsenic-oxygen compounds is important for understanding potential interactions and transformations in relevant systems.

Known Phases and Structural Data of this compound Compounds

The characterization of this compound compounds has primarily focused on their synthesis and crystal structure determination at ambient conditions. The following table summarizes the available data for key this compound compounds.

| Compound Name | Chemical Formula | Crystal System | Notes |

| Zinc Meta-arsenite | Zn(AsO2)2 | Monoclinic | Synthesized as a mono-phase crystalline material[1]. |

| Trizinc Diarsenite | Zn3(AsO3)2 | Orthorhombic | A polymorph of the mineral reinerite[4]. |

| Beta-Trizinc Diarsenite | β-Zn3(AsO3)2 | - | Features distorted ZnO4 tetrahedra and AsO3 trigonal pyramids[4]. |

Synthesis of this compound Compounds: Experimental Protocols

The synthesis of specific this compound phases is highly dependent on the reaction conditions. Below are detailed methodologies for the synthesis of mono-phase crystalline zinc meta-arsenite.

Objective: To synthesize a mono-phase crystalline this compound (Zn(AsO2)2).

Materials:

-

Sodium hydroxide (B78521) (NaOH)

-

Arsenic source (e.g., As2O3)

-

Zinc source (e.g., ZnO)

-

Deionized water

Procedure:

-

Prepare solutions with the desired molar ratios of reactants. A successful synthesis of Zn(AsO2)2 was achieved with a NaOH concentration of 1 M, a molar ratio of OH⁻ to As of 1:1, and a molar ratio of Zn to As of 1:2[1].

-

Combine the reactants in a reaction vessel.

-

Maintain the reaction temperature at 80°C[1].

-

Allow the reaction to proceed for a set duration, for example, 2 hours[1].

-

After the reaction, the precipitate is washed. The pH of the washing solution should be controlled, for instance, at a pH of 6[1].

-

The resulting solid is then dried and can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Illustrative Phase Transitions in a Related System: Zinc Arsenide (Zn3As2)

While a P-T phase diagram for this compound is not available, the temperature-induced phase transitions of the related compound, zinc arsenide (Zn3As2), have been characterized. At room temperature, Zn3As2 exists in a tetragonal form. It undergoes phase transitions to different tetragonal phases at 190 °C and 651 °C[5][6].

Caption: Phase transitions of Zn3As2 with increasing temperature.

Generalized Experimental Workflow for Phase Diagram Determination

The determination of a phase diagram is a systematic process involving several key experimental and analytical steps. The following diagram illustrates a generalized workflow that can be applied to investigate the phase transitions of this compound compounds under varying pressure and temperature.

Caption: A typical workflow for determining a material's phase diagram.

Experimental Protocols for Phase Diagram Determination:

-

Sample Preparation and Characterization:

-

Synthesize a pure, single-phase sample of the this compound compound of interest using established methods.

-

Characterize the initial sample at ambient conditions using techniques like X-ray Diffraction (XRD) to confirm its crystal structure and purity.

-

-

High-Pressure and High-Temperature Experiments:

-

Utilize a high-pressure apparatus, such as a diamond anvil cell (DAC), to subject the sample to a range of pressures.

-

Incorporate a heating system (e.g., laser heating or resistive heating) to control the temperature of the sample within the DAC.

-

-

In-situ Analysis:

-

Perform in-situ measurements on the sample while it is under high-pressure and high-temperature conditions.

-

Synchrotron X-ray diffraction is a primary technique used to determine the crystal structure of the material at different P-T points.

-

Other techniques like Raman spectroscopy can also be used to probe changes in vibrational modes, which can indicate a phase transition.

-

-

Data Analysis:

-

Analyze the collected diffraction patterns or spectra to identify the crystal structure of the material at each P-T condition.

-

Determine the pressure and temperature points at which phase transitions occur by observing the appearance of new diffraction peaks or spectral features and the disappearance of old ones.

-

-

Phase Diagram Construction:

-

Plot the identified phase transition points on a pressure vs. temperature graph.

-

Draw the phase boundaries to construct the experimental phase diagram for the this compound compound.

-

Future Outlook

The field of this compound research would greatly benefit from systematic studies aimed at elucidating the P-T phase diagrams of well-defined this compound compounds like Zn(AsO2)2 and Zn3(AsO3)2. Such studies would not only provide fundamental insights into the material's behavior under extreme conditions but also be of significant interest to materials scientists and researchers in related fields. The application of the generalized experimental workflow described herein will be instrumental in achieving this goal.

References

thermodynamic properties of zinc arsenite formation

An In-Depth Technical Guide to the Thermodynamic Properties of Zinc Arsenite Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of this compound, Zn(AsO₂). Due to a notable absence of experimentally determined thermodynamic data for solid this compound in publicly available literature, this document focuses on the theoretical and methodological aspects essential for its characterization. It outlines the primary formation pathways, presents the available thermodynamic data for the precursor species, and details the experimental protocols that would be employed for the direct determination of the enthalpy of formation, Gibbs free energy of formation, and entropy of this compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in work that necessitates a thorough understanding of the thermodynamic stability and formation of this compound.

Introduction

This compound (Zn(AsO₂)₂), also known as zinc meta-arsenite, is an inorganic compound of zinc and the arsenite anion. While it has seen use as a wood preservative and insecticide, a comprehensive understanding of its thermodynamic properties is crucial for predicting its environmental fate, stability in various conditions, and for the controlled synthesis in industrial applications. Thermodynamic data, such as the standard enthalpy of formation (ΔH°ᵤ), standard Gibbs free energy of formation (ΔG°ᵤ), and standard molar entropy (S°), are fundamental parameters that govern the spontaneity and energy changes of its formation reaction.

Currently, there is a significant gap in the scientific literature regarding the experimentally determined thermodynamic properties of solid this compound. This guide aims to bridge this gap by providing a theoretical framework and detailed experimental methodologies for the determination of these critical values.

Theoretical Formation Pathways of this compound

The formation of this compound can be conceptualized through two primary chemical reactions: precipitation from an aqueous solution and a solid-state reaction. Understanding these pathways is the first step in designing experiments to measure their thermodynamic properties.

Aqueous Precipitation Pathway

In an aqueous environment, this compound can be formed by the reaction of a soluble zinc salt with a soluble arsenite salt. The net ionic equation for this precipitation reaction is:

Zn²⁺(aq) + 2AsO₂⁻(aq) → Zn(AsO₂)₂(s)

The thermodynamics of this reaction are governed by the properties of the aqueous ions and the solid product.

Solid-State Synthesis Pathway

This compound can also be synthesized through a solid-state reaction, typically at elevated temperatures, between zinc oxide and arsenic trioxide:

ZnO(s) + As₂O₃(s) → Zn(AsO₂)₂(s)

This pathway is common in ceramic and materials science applications.

Thermodynamic Data of Precursor Species

A thermodynamic analysis of the formation of this compound requires accurate data for its precursor species. The following tables summarize the standard thermodynamic properties at 298.15 K and 1 bar for the relevant reactants.

Table 1: Thermodynamic Properties of Zinc Species

| Species | Formula | State | ΔH°ᵤ (kJ/mol) | ΔG°ᵤ (kJ/mol) | S° (J/mol·K) |

| Zinc Ion | Zn²⁺ | aq | -153.9 | -147.1 | -112.1 |

| Zinc Oxide | ZnO | s | -350.5 | -320.5 | 43.6 |

Table 2: Thermodynamic Properties of Arsenic Species

| Species | Formula | State | ΔH°ᵤ (kJ/mol) | ΔG°ᵤ (kJ/mol) | S° (J/mol·K) |

| Arsenic Trioxide | As₂O₃ | s | -657.4 | -576.1 | 107.4 |

| Arsenious Acid | H₃AsO₃ | aq | -735.1 | -639.9 | 163 |

Experimental Protocols for Determining Thermodynamic Properties

The determination of the would require precise calorimetric measurements. The following are detailed methodologies for key experiments.

Solution Calorimetry for Enthalpy of Formation

Solution calorimetry is a versatile technique to determine the enthalpy of formation of a compound, particularly for salts that are products of aqueous reactions.

Objective: To determine the standard enthalpy of formation (ΔH°ᵤ) of solid this compound, Zn(AsO₂)₂(s).

Methodology: This method involves measuring the heats of solution of the reactants and the product in a suitable solvent and applying Hess's Law. A possible thermochemical cycle is as follows:

-

Reaction 1: Dissolution of Zinc Oxide in an Acidic Solvent ZnO(s) + 2H⁺(aq) → Zn²⁺(aq) + H₂O(l) The enthalpy change for this reaction (ΔH₁) is measured by dissolving a known mass of ZnO in a strong acid within the calorimeter.

-

Reaction 2: Dissolution of Arsenic Trioxide in the Same Solvent As₂O₃(s) + H₂O(l) → 2HAsO₂(aq) The enthalpy change (ΔH₂) is measured by dissolving As₂O₃ in the same solvent system.

-

Reaction 3: Dissolution of this compound in the Same Acidic Solvent Zn(AsO₂)₂(s) + 2H⁺(aq) → Zn²⁺(aq) + 2HAsO₂(aq) The enthalpy change (ΔH₃) is measured by dissolving the synthesized this compound in the same acidic solvent.

Experimental Setup: A constant-pressure calorimeter, such as a coffee-cup calorimeter for preliminary studies or a more sophisticated isoperibol or isothermal calorimeter for high precision, would be used. The setup includes a reaction vessel, a sensitive temperature probe (thermistor), a stirrer, and a calibration heater.

Procedure:

-

A known volume of the acidic solvent is placed in the calorimeter, and its temperature is monitored until it reaches thermal equilibrium.

-

A precisely weighed sample of the solid (ZnO, As₂O₃, or Zn(AsO₂)₂) is introduced into the calorimeter.

-

The temperature change of the solution is recorded until a new thermal equilibrium is established.

-

The calorimeter is calibrated by a known electrical heat pulse or by a reaction with a known enthalpy change.

Data Analysis: The heat of each reaction (q) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter and its contents (C_total): q = C_total * ΔT

The enthalpy change for each reaction (ΔH₁, ΔH₂, ΔH₃) is then determined per mole of the reactant.

Finally, the enthalpy of formation of this compound from zinc oxide and arsenic trioxide is calculated using Hess's Law: ΔH°ᵣₓₙ = ΔH₁ + ΔH₂ - ΔH₃

The standard enthalpy of formation of Zn(AsO₂)₂(s) can then be calculated using the known standard enthalpies of formation of ZnO(s) and As₂O₃(s).

Direct Synthesis Calorimetry

For the solid-state reaction, a high-temperature calorimeter can be used to measure the enthalpy of reaction directly.

Objective: To directly measure the enthalpy of the reaction ZnO(s) + As₂O₃(s) → Zn(AsO₂)₂(s).

Methodology: A mixture of the reactants is heated inside a calorimeter, and the heat evolved or absorbed during the reaction is measured.

Experimental Setup: A high-temperature differential scanning calorimeter (DSC) or a drop calorimeter would be suitable.

Procedure:

-

Stoichiometric amounts of finely powdered ZnO and As₂O₃ are intimately mixed.

-

A weighed portion of the mixture is placed in a sample pan within the calorimeter.

-

The sample is heated at a controlled rate through the temperature range where the reaction is known to occur.

-

The heat flow to or from the sample is measured relative to an inert reference.

Data Analysis: The integrated area of the peak in the heat flow versus temperature curve gives the total heat of reaction, which corresponds to the enthalpy of reaction (ΔH°ᵣₓₙ).

Determination of Gibbs Free Energy and Entropy